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Clinical Trial Protocol Overview

The information below summarizes the design of the Phase 1b clinical trial (NCT03905148) investigating

Lifirafenib and Mirdametinib, based on the most current data presented in 2023 [1] [2] [3].

Trial Element Description

ClinicalTrials.gov ID NCT03905148 [4]

Phase Phase 1b/2 [4]

Title A Study of the Safety and Pharmacokinetics of BGB-283 (Lifirafenib) and PD-
0325901 (Mirdametinib) in Participants With Advanced or Refractory Solid

Tumors [4]

Study Arms Part A: Dose Escalation/Dose Finding; Part B: Dose Expansion (Group 1:

NSCLC with KRAS mutations; Group 2: Endometrial cancer with KRAS
mutations; Group 3: Other tumor types of interest) [4]

Primary Purpose Treatment [4]
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Trial Element Description

Primary Outcome
Measures

Incidence and severity of adverse events (AEs) and serious adverse events
(SAEs) [4]

Dosing Regimens in Dose Escalation

The dose-escalation phase explored various dosing schedules to determine the maximum tolerated dose

(MTD) and recommended Phase 2 dose (RP2D). The table below outlines the key dose cohorts [1].

Dose
Cohort

Mirdametinib
Dosing

Lifirafenib
Dosing

Dosing Schedule

Levels 1
& 2

2 mg QD 15 mg QD (L1),

20 mg QD (L2)

Continuous

Levels 3a
& 4a

3 mg QD (L3a), 4

mg QD (L4a)

20 mg QD 5 days on, 2 days off

Levels 3b
- 5c

2 mg to 4 mg

(mostly BID)

15 mg QD to 20

mg QD

Lead-in dosing (5 days on/2 days off) for 14

days, then intermittent (5 days on/2 days off)
per 28-day cycle

Mechanism of Action and Therapeutic Rationale

The combination of Lifirafenib and Mirdametinib represents a vertical inhibition strategy targeting two key

nodes in the MAPK signaling pathway, which is frequently dysregulated in cancers with RAS/RAF

mutations [1] [2].
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This vertical blockade is particularly rational for RAS-mutant tumors, where the activation of RAF

involves dimer formation, making them less sensitive to single-agent MEK inhibitors [5] [6]. By

simultaneously inhibiting RAF dimers and MEK, the combination aims to achieve more complete and

sustained pathway suppression, preventing feedback reactivation and inducing apoptosis in cancer cells [5]

[2].
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Key Preclinical Experimental Protocols

While detailed protocols for the clinical combination are not fully public, a related preclinical study on a

similar RAF/MEK inhibitor combination (Brimarafenib + Mirdametinib) provides insight into the key

experiments used to validate this approach [5]. The workflow below outlines a typical flow for these

experiments.

In-Vitro Models
(Patient-derived

NRAS-mutated melanoma cells)

Cell Viability Assay
(Resazurin reduction)

- IC50 calculation
- Synergy analysis (SynergyFinder)

Apoptosis Assay
(Annexin V/PI staining

& Flow cytometry)

Western Blotting
(Analysis of p-MEK, p-ERK,

and total protein levels)

Colony Formation Assay
(Long-term survival

& resistance emergence)

In-Vivo Models
(Mouse models with

patient-derived xenografts)

Tumor Volume
Measurement

Survival Analysis

Click to download full resolution via product page

Key Methodological Details [5]:
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Cell Viability & Synergy: Cells were treated for 72 hours. Viability was assessed using Resazurin,

and fluorescence was measured. IC50 values were calculated, and drug synergy was analyzed using
the SynergyFinder algorithm.

Apoptosis Assay: Cells were treated for 48 hours, then stained with propidium iodide and FITC
Annexin V before analysis by flow cytometry.

Western Blotting: Proteins were extracted after 24 or 72 hours of treatment. Key antibodies included
phospho-ERK1/2, total ERK, and phospho-MEK1/2.

In-Vivo Studies: The combination's effect on tumor growth inhibition and overall survival was
evaluated in mouse models bearing patient-derived tumors.

Summary of Clinical Findings and Safety

As of the January 2023 data cut-off, results from the Phase 1b dose-escalation part showed:

| Parameter | Finding | | :--- | :--- | | Patient Population | 71 patients with advanced/metastatic solid tumors

harboring MAPK pathway aberrations (mostly KRAS 57.7%, BRAF 18.3%, NRAS 11.3%) [1]. | | Safety

Profile | Favorable and tolerable. Most common any-grade TRAEs: dermatitis acneiform (42.3%), fatigue

(32.4%), diarrhea (26.8%), decreased platelet count (18%), alopecia (18%), nausea (17%), increased ALT

(16%). Low incidence of DLTs (9.9%) and discontinuations due to AEs (5.6%) [1] [2]. | | Antitumor

Activity | Confirmed objective responses in 14 of 62 efficacy-evaluable patients (22.6%). Durable responses

(>12-24 months) observed in specific tumor types [1] [2] [3]. | | Activity by Tumor Type |

Low-Grade Serous Ovarian Cancer (LGSOC): 10/17 (58.8%) ORR.

Endometrial Cancer: 2/4 (50%) ORR (BRAF fusion & KRAS mutant).

Non-Small Cell Lung Cancer (NSCLC): 2/11 (18.2%) ORR (NRAS & BRAF V600E mutant).

|

Important Considerations for Researchers

Current Status: The trial was expected to advance to the dose-expansion phase in the second half

of 2023, which will take a tumor-agnostic approach in a biomarker-selected population [1] [2]. You
should check ClinicalTrials.gov (NCT03905148) for the most recent status and any published results

from this expansion phase.
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Missing Details: The provided information lacks detailed pharmacokinetic (PK) sampling schedules,

specific criteria for dose-limiting toxicities (DLTs), and comprehensive statistical analysis plans, which
are typically found in full study protocols.

Preclinical Correlation: The strong preclinical data for a similar combination (Brimarafenib +
Mirdametinib) supports the clinical rationale for dual RAF/MEK inhibition, particularly in NRAS-mutant

models where it showed synergy and apoptosis induction [5].

I hope these structured application notes and protocols are helpful for your research. Should you require

further information on specific aspects of the trial mechanism, please feel free to ask.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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